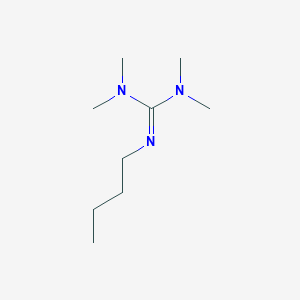
2-Butyl-1,1,3,3-tetramethylguanidine
Overview
Description
2-Butyl-1,1,3,3-tetramethylguanidine is an organic base, also known as Barton’s base. It is named after Nobel Prize-winning British chemist Derek Barton. This compound is characterized by its steric hindrance due to the presence of five alkyl groups: four methyl groups and one butyl group . It is commonly used in organic synthesis as a non-nucleophilic base.
Preparation Methods
2-Butyl-1,1,3,3-tetramethylguanidine is typically synthesized by the reaction of butylamine with a Vilsmeier salt, which is the reaction product of phosgene with tetramethylurea . The reaction conditions often involve a mixture of solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Butyl-1,1,3,3-tetramethylguanidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, often used in the formation of aziridines.
Alkylation Reactions: It is used in alkylation reactions where it acts as a base to deprotonate substrates, facilitating the addition of alkyl groups.
SNAr Reactions: It promotes nucleophilic aromatic substitution reactions, particularly in the synthesis of highly oxygenated dinaphthyl ethers.
Common reagents used in these reactions include alkyl halides, naphthols, and activated fluoronaphthalenes. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
2-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton's base, is an organic base primarily used as a reagent in organic synthesis. It is a sterically hindered guanidine compound known for its strong basicity.
Applications in Scientific Research
2-tert-Butyl-1,1,3,3-tetramethylguanidine has a wide array of applications in scientific research:
- Chemistry It serves as a strong, non-nucleophilic base in organic synthesis, facilitating various coupling reactions and the creation of complex organic molecules. It is also an effective alternative to traditional inorganic bases for promoting coupling reactions .
- Biology It is used in the synthesis of biologically active compounds and intermediates.
- Medicine It facilitates the synthesis of drug precursors, playing a role in the development of pharmaceuticals. It has been used in the synthesis of various pharmaceutically active compounds, including anti-inflammatory agents, anticoagulants, and anti-cancer drugs .
- Industry It is used in the production of polymers, resins, and other industrial chemicals.
Barton's base can be employed in numerous organic reactions, such as alkylations and the formation of aziridines . It often acts as a milder alternative to traditional strong inorganic bases .
Synthesis and Properties
2-tert-Butyl-1,1,3,3-tetramethylguanidine is synthesized through the reaction of tert-butylamine with a Vilsmeier salt, which is formed from phosgene and tetramethylurea . It has a high acidity constant (pK) of approximately 14 in 50% aqueous ethanol and 24.31 in acetonitrile, indicating its strong basic characteristics suitable for various chemical reactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-tert-butyl-1,1,3,3-tetramethylguanidine |
| MDL No | MFCD01862972 |
| Boiling Point | 88-89ºC at 43 mm Hg |
| Flash Point | 65ºC |
| Density | 0.84g/ml |
| Refractive index | n 20 / D 1.46 |
| Storage condition | Inert atmosphere, 2-8°C |
Case Study: Antiproliferative Activity Against TNBC
In a study, compounds synthesized using 2-tert-Butyl-1,1,3,3-tetramethylguanidine were tested for their antiproliferative activity against MDA-MB-231 cells. The compounds tested included JA (jerantinine A), MP (melodinine P), and their derivatives. The results indicated:
- JA: IC50 = 1.92 µM
- MP: IC50 = 1.06 µM
- JA-Ac: IC50 = 2.60 µM
These findings suggest that 2-tert-Butyl-1,1,3,3-tetramethylguanidine-derived compounds can effectively inhibit the growth of TNBC cells through mechanisms involving oxidative stress and metabolic disruption.
Additional Applications
Mechanism of Action
The mechanism of action of 2-Butyl-1,1,3,3-tetramethylguanidine involves its function as a strong base. It deprotonates substrates, facilitating various chemical reactions. The molecular targets include acidic protons in organic molecules, and the pathways involved are typically those that require base-catalyzed deprotonation steps .
Comparison with Similar Compounds
2-Butyl-1,1,3,3-tetramethylguanidine is unique due to its steric hindrance and non-nucleophilic nature. Similar compounds include:
1,1,3,3-Tetramethylguanidine: A less sterically hindered base with similar basicity but higher nucleophilicity.
N,N,N’,N’-Tetramethylguanidine: Another strong base with different steric properties and reactivity.
Phosphazene Bases: Such as P1-t-Bu-tris(tetramethylene), which are also strong, non-nucleophilic bases but with different structural features.
These comparisons highlight the unique combination of steric hindrance and non-nucleophilicity that makes this compound particularly useful in specific synthetic applications.
Properties
CAS No. |
27931-45-9 |
|---|---|
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-butyl-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C9H21N3/c1-6-7-8-10-9(11(2)3)12(4)5/h6-8H2,1-5H3 |
InChI Key |
ABQPZGFRMFRBBC-UHFFFAOYSA-N |
SMILES |
CCCCN=C(N(C)C)N(C)C |
Canonical SMILES |
CCCCN=C(N(C)C)N(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













